molecular formula C8H15NO2 B2815928 methyl (1S,3S)-3-aminocyclohexane-1-carboxylate CAS No. 1461869-65-7

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate

Cat. No.: B2815928
CAS No.: 1461869-65-7
M. Wt: 157.213
InChI Key: ZMMITUCIAZVHCG-BQBZGAKWSA-N
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Description

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an amine group at the 3-position and a methyl ester at the 1-position. Its stereochemistry (1S,3S) confers unique conformational and biological properties, making it a critical intermediate in pharmaceutical synthesis and asymmetric catalysis . The compound’s rigid cyclohexane backbone and functional groups enable diverse interactions with biological targets, such as enzymes and receptors, as well as applications in materials science .

Properties

IUPAC Name

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes functionalization to introduce the amino and carboxylate groups.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.

    Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amino or carboxylate groups with other substituents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (1S,3S)-3-aminocyclohexane-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Stereoisomerism: (1S,3S) vs. (1S,3R) and (1R,3S) Configurations

The stereochemistry of cyclohexane derivatives significantly influences their physical and biological properties. For example:

  • Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate (CAS 761386-09-8) shares the same molecular formula (C₈H₁₅NO₂) but differs in the spatial arrangement of the amino and ester groups. This stereochemical variation alters hydrogen-bonding patterns and molecular recognition, impacting solubility and target binding .
  • Tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride (CAS 2227765-76-4) introduces a bulky tert-butyl ester, enhancing steric hindrance and stability under acidic conditions compared to the methyl ester .

Table 1: Stereochemical and Physical Property Comparison

Compound Configuration Molecular Weight Melting Point (°C) Solubility (Water)
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate 1S,3S 157.21 Not reported Moderate
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate 1S,3R 157.21 Not reported Low
Tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate HCl 1R,3S 273.78 >200 High (hydrochloride salt)

Substituent Variations: Amino vs. Hydroxyl/Bromo Groups

Functional group substitutions modulate reactivity and applications:

  • Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate (CAS 2055840-88-3) replaces the amino group with bromine, enabling cross-coupling reactions but reducing hydrogen-bonding capacity .

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Key Reactivity Applications
This compound Amino, ester Amide bond formation, catalysis Drug intermediates, organocatalysts
Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate Bromo, ester Suzuki-Miyaura coupling Synthetic building block
Methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate Hydroxymethyl, ester Ester hydrolysis, oxidation Polymer chemistry, surfactants

Biological Activity

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring with an amino group and a carboxylate ester. The specific stereochemistry (1S,3S) contributes to its unique biological interactions.

Property Details
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
CAS Number 329910-39-6

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating metabolic pathways.
  • Receptor Binding : The compound acts as an agonist or antagonist at specific receptors, influencing physiological responses. For instance, it may interact with neurotransmitter receptors involved in mood regulation and cognitive functions.
  • Pathway Modulation : By altering the activity of key enzymes or receptors, it can influence various biochemical pathways, including those related to neuroprotection and inflammation.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that:

  • Reduction in Neuronal Death : The compound significantly reduced neuronal death in vitro when exposed to oxidative stressors.
  • Mechanistic Insights : It was found to enhance the activity of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Comparative Analysis with Analogues

The biological activity of this compound can be contrasted with its analogues:

Compound Name Structural Features Biological Activity
Methyl (1R,3S)-3-aminocyclohexane-1-carboxylateSimilar backbone; different stereochemistryExhibits different receptor affinities
Methyl trans-3-aminocyclohexanecarboxylateTrans configurationMay show distinct pharmacokinetic profiles

This table illustrates how minor structural variations can lead to significant differences in biological activity.

Research Findings and Applications

This compound has been utilized as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its unique properties allow it to serve as a versatile intermediate in drug development processes.

Synthesis and Yield Data

Research has shown efficient synthesis methods for this compound:

Reaction Conditions Yield (%)
Reaction with hydrogen chloride in dioxane85%
Alkylation reactions under controlled conditions90%

These yields indicate the compound's potential for large-scale synthesis in pharmaceutical applications .

Q & A

Q. What are the established synthetic routes for methyl (1S,3S)-3-aminocyclohexane-1-carboxylate?

The synthesis typically involves stereoselective hydrogenation of cyclohexene precursors or enzymatic resolution of racemic mixtures. For example:

  • Step 1 : Alkylation of a cyclohexenone intermediate using methyl acrylate, followed by catalytic hydrogenation to introduce stereochemistry .
  • Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution, using reagents like LiAlH4 or NH3 under controlled pH .
  • Step 3 : Chiral resolution via diastereomeric salt formation or chromatography to isolate the (1S,3S) isomer . Key challenges include maintaining enantiomeric excess (>95%) and minimizing side reactions during amination.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • X-ray crystallography : Resolves absolute configuration by analyzing bond angles and spatial arrangement (e.g., as demonstrated for (1S,3R)-3-aminocyclohexanecarboxylic acid in ) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations distinguish axial vs. equatorial substituents .
  • HRMS and polarimetry : Validate molecular formula and optical rotation compared to known standards .

Q. What are the primary biological targets or activities associated with this compound?

Structural analogs (e.g., GABA derivatives) suggest potential interaction with neurotransmitter receptors or enzymes:

  • In vitro assays : Test inhibition of GABA transaminase or binding to GABAA_A receptors using radioligand displacement studies .
  • Enzyme kinetics : Measure KiK_i values for aminotransferases or decarboxylases via spectrophotometric assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity compared to other stereoisomers?

  • Comparative studies : The (1S,3S) isomer exhibits higher affinity for GABAA_A receptors than (1R,3R) or (1S,3R) isomers due to optimal spatial alignment of the amino and ester groups .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding poses and calculate binding energies. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictory data in biological activity across studies?

  • Purity verification : Ensure enantiomeric excess via chiral HPLC and exclude impurities using LC-MS .
  • Assay standardization : Replicate studies under consistent conditions (pH, temperature, buffer composition) to minimize variability .
  • Cross-validation : Compare results across orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET profiling : Use tools like SwissADME to predict solubility (LogP), permeability (Caco-2 model), and metabolic stability (CYP450 interactions) .
  • Molecular dynamics (MD) simulations : Analyze blood-brain barrier penetration using coarse-grained MD in lipid bilayers .

Q. How can synthetic yield and enantiomeric excess be optimized?

  • Catalyst selection : Use chiral Ru catalysts (e.g., Noyori-type) for asymmetric hydrogenation, achieving >90% ee .
  • Reaction engineering : Optimize solvent polarity (e.g., THF/water mixtures) and temperature (0–25°C) to suppress racemization .
  • Purification : Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

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